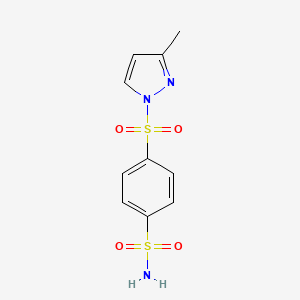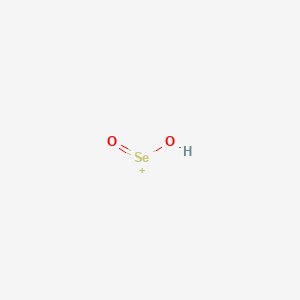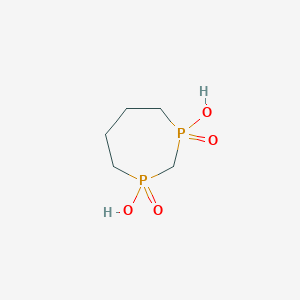
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione is a unique organophosphorus compound characterized by its two phosphorus atoms each bonded to three oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione typically involves the reaction of phosphorus trichloride with a diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus trichloride. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of catalysts or specific reagents to facilitate the replacement of hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: A versatile building block used in numerous applications ranging from biosensing to electronics.
Isoindole-1,3-dione: Known for its biological and pharmaceutical applications.
Uniqueness
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione is unique due to its specific structure involving two phosphorus atoms bonded to three oxygen atoms each. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
65617-68-7 |
|---|---|
Molekularformel |
C5H12O4P2 |
Molekulargewicht |
198.09 g/mol |
IUPAC-Name |
1,3-dihydroxy-1λ5,3λ5-diphosphepane 1,3-dioxide |
InChI |
InChI=1S/C5H12O4P2/c6-10(7)3-1-2-4-11(8,9)5-10/h1-5H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
CEYHZOSOKCITQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCP(=O)(CP(=O)(C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)


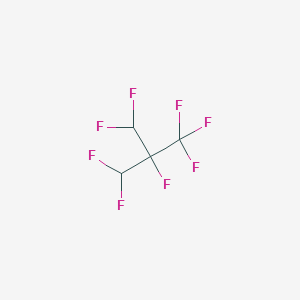
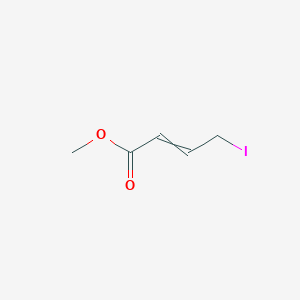


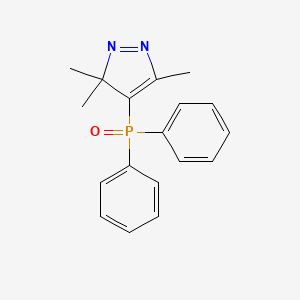
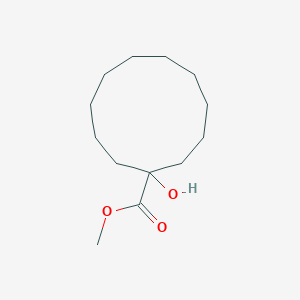
![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)
